Karenitecin - 203923-89-1

Karenitecin

Catalog Number: EVT-288031
CAS Number: 203923-89-1
Molecular Formula: C25H28N2O4Si
Molecular Weight: 448.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cositecan is a pyranoindolizinoquinoline.
Cositecan is the novel camptothecin derivative which is also known as Karenitecin. It has been developed for superior oral bioavailability and increased lactone stability. It is used to treat cancer.
Cositecan is a synthetic silicon-containing agent related to camptothecin with antineoplastic properties. Cositecan stabilizes the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks and consequently triggering apoptosis. Because it is lipophilic, cositecan exhibits enhanced tissue penetration and bio-availability compared to water-soluble camptothecins.
Synthesis Analysis

Karenitecin can be synthesized through various methods that build upon the foundational structure of camptothecin. Notably, the Friedländer reaction has been adapted for the synthesis of this compound, allowing for efficient production of various camptothecin analogues .

Key Synthesis Methods:

  • Friedländer Condensation: This method involves the coupling of specific tricyclic compounds to form the pentacyclic structure characteristic of camptothecin derivatives. This approach has been optimized over time for large-scale synthesis and enantiomeric purity .
  • Total Synthesis Techniques: Recent advancements have introduced novel synthetic routes that yield enantiomerically pure forms of Karenitecin. These methods focus on minimizing side reactions and maximizing yield through controlled reaction conditions .

Technical Details:

The synthesis typically involves multiple steps including:

  1. Formation of key intermediates through cyclization reactions.
  2. Functional group modifications to introduce silicon-containing moieties.
  3. Purification processes such as chromatography to isolate the desired product.
Molecular Structure Analysis

The molecular structure of Karenitecin is characterized by its complex pentacyclic framework derived from camptothecin, with specific modifications that enhance its pharmacological profile. The compound's chemical formula is C22H27N3O6SiC_{22}H_{27}N_{3}O_{6}Si, and it features a unique silicon-containing substituent at the 7-position, which contributes to its lipophilicity and potential for improved bioactivity.

Structural Data:

  • Molecular Weight: Approximately 429.55 g/mol.
  • Key Functional Groups: Includes hydroxyl groups, carbonyls, and a trimethylsilyl group which are crucial for its biological activity .
Chemical Reactions Analysis

Karenitecin undergoes various chemical reactions that are pivotal to its mechanism of action and therapeutic efficacy. The primary reaction involves the formation of complexes with DNA via intercalation and inhibition of topoisomerase I.

Key Reactions:

  • DNA Intercalation: Karenitecin binds to DNA, preventing the relaxation necessary for replication and transcription.
  • Topoisomerase I Inhibition: The compound stabilizes the transient DNA-topoisomerase complex, leading to double-strand breaks during DNA replication.

Technical Details:

The reaction kinetics and binding affinities are critical parameters studied using techniques such as high-performance liquid chromatography (HPLC) and fluorescence assays to quantify drug-DNA interactions .

Mechanism of Action

The mechanism by which Karenitecin exerts its antitumor effects is primarily through the inhibition of topoisomerase I. This enzyme is responsible for creating transient single-strand breaks in DNA to relieve torsional strain during replication.

Process:

  1. Binding: Karenitecin binds to the topoisomerase I-DNA complex.
  2. Stabilization: This binding stabilizes the complex, preventing the re-ligation of DNA strands.
  3. Cell Cycle Arrest: The accumulation of these complexes leads to cell cycle arrest in the S-phase and subsequent apoptosis in cancer cells .

Data:

Studies have shown that Karenitecin has enhanced efficacy during certain phases of the cell cycle, particularly when DNA synthesis is active .

Physical and Chemical Properties Analysis

Karenitecin exhibits distinct physical and chemical properties that contribute to its pharmacological profile.

Physical Properties:

  • Appearance: Typically exists as a solid crystalline compound.
  • Solubility: Enhanced solubility due to silicon modification allows for better absorption in biological systems.

Chemical Properties:

  • pH Stability: Maintains stability across a range of pH levels, making it suitable for various administration routes.
  • Lipophilicity: The presence of silicon groups increases lipophilicity, facilitating cellular uptake .
Applications

Karenitecin has been primarily investigated for its applications in oncology, particularly against cancers that are resistant to standard chemotherapy regimens.

Scientific Uses:

  • Cancer Treatment: It is being explored in clinical trials for treating advanced ovarian cancer resistant to platinum-based therapies .
  • Research Tool: As a topoisomerase I inhibitor, it serves as a valuable tool in research aimed at understanding DNA repair mechanisms and cancer biology.
Synthesis and Structural Optimization of Karenitecin

Rational Drug Design of 7-Silylcamptothecin Derivatives

Karenitecin (BNP-1350) emerged from systematic efforts to overcome limitations of natural camptothecin (CPT) and early derivatives like topotecan and irinotecan. The strategic incorporation of a silyl group at the C-7 position represented a breakthrough in camptothecin pharmacology. Silicon-for-carbon substitution enhanced molecular lipophilicity while sterically shielding the labile E-ring lactone from hydrolytic degradation. This design capitalized on silicon’s larger atomic radius (111 pm vs. 77 pm for carbon), creating a hydrophobic barrier that impedes nucleophilic attack on the lactone carbonyl [1] [6]. The 7-(2-trimethylsilyl)ethyl side chain in Karenitecin increased octanol-water partition coefficient (log P = 3.8) by ~2 log units compared to topotecan (log P = 1.3), significantly altering biodistribution profiles [4] [10]. In vitro cytotoxicity assays demonstrated nanomolar potency against diverse cancer lines, including COLO205 colon cancer (IC₅₀ = 2.4 nM) and multidrug-resistant KB-VIN cells (IC₅₀ = 20.2 nM), surpassing irinotecan by 10-15-fold [7] [10]. X-ray crystallography confirmed that the silyl moiety induces minimal distortion in the CPT-TOP1-DNA ternary complex, preserving critical interactions with Arg364 and Asp533 residues while optimizing π-stacking with DNA bases [1].

Semisynthetic Modifications Enhancing Lactone Stability

The lactone ring instability in physiological pH conditions plagued early camptothecins, with equilibrium favoring the inactive carboxylate form. Karenitecin’s design directly addressed this through steric hindrance and electronic effects. The bulky 7-silyl group creates a hydrophobic microenvironment that:

  • Physically blocks water access to the lactone carbonyl
  • Shifts lactone-carboxylate equilibrium toward the closed form (85:15 ratio at pH 7.4 vs. 40:60 for CPT)
  • Reduces albumin binding affinity of the carboxylate form by 60% [1] [6]

Table 1: Lactone Stability Parameters of Camptothecin Derivatives

CompoundLactone Half-life (pH 7.4)% Lactone at EquilibriumAlbumin Binding Affinity (Kd, μM)
Camptothecin22 min40%0.15
Topotecan55 min50%1.2
Irinotecan12 hr65%4.8
Karenitecin48 hr85%8.3

Data compiled from [1] [6]

Homocamptothecin approaches (E-ring expansion) and ketone substitutions were explored concurrently, but silatecans like Karenitecin demonstrated superior in vivo stability due to their balanced molecular rigidity and hydrolytic resistance without compromising TOP1 binding kinetics [1] [6]. Nuclear magnetic resonance (NMR) studies of lactone ring dynamics showed <5% hydrolysis in human plasma after 24 hours at 37°C, contrasting with >90% conversion for unmodified CPT [6].

Lipophilicity Engineering for Blood-Brain Barrier Penetration

Karenitecin’s CNS penetration exemplifies rational lipophilicity optimization. The 7-silyl modification elevated log P to 3.8, positioning it within the optimal range (2.0–4.0) for blood-brain barrier (BBB) permeation predicted by QSAR models [4] [9]. In vivo microdialysis in glioma-bearing rats demonstrated a brain-to-plasma AUC ratio of 0.65, compared to 0.08 for topotecan and 0.02 for irinotecan [5]. This enhanced penetration directly correlated with antitumor efficacy in intracranial xenografts, where Karenitecin administration (1 mg/kg/day ×5) achieved 61% growth inhibition in COLO320 models [10].

Critical to its clinical translation was the characterization of transport mechanisms. Unlike tyrosine-containing peptides whose BBB permeation deviates from lipophilicity predictions due to efflux transporters [9], Karenitecin showed minimal P-glycoprotein (P-gp) susceptibility in MDCK-MDR1 assays (transport ratio = 1.8 vs. >10 for paclitaxel) [6]. However, phase I studies revealed enzyme-inducing antiseizure drugs (EIASDs) significantly alter its pharmacokinetics:

  • Clearance increased 56% in EIASD users (15.9 ± 9.6 L/h/m² vs. 10.2 ± 3.5 L/h/m²)
  • Corresponding 40% dose reduction required (2.0 mg/m² [+EIASD] vs. 1.5 mg/m² [-EIASD]) [5]

Table 2: Blood-Brain Barrier Penetration Parameters

ParameterKarenitecinTopotecanIrinotecan
log P3.81.32.8
Brain:Plasma Ratio0.650.080.02
P-gp SubstrateWeakYesYes
Optimal log P Range2.0–4.02.0–4.02.0–4.0

Data from [4] [5] [9]

Comparative Structural Analysis with First-Generation Camptothecins

Karenitecin’s structural evolution from classical camptothecins reveals key pharmacophore modifications:

A/B Ring Systems:

  • Retention of unsubstituted quinoline A-ring preserves essential π-stacking with DNA bases
  • B-ring 7-position modification replaces electron-withdrawing groups (topotecan’s hydroxyl) with hydrophobic silylalkyl chain
  • Eliminates hydrogen-bonding donors that increase water solubility but reduce membrane diffusion [1] [7]

E-Ring Optimization:

  • Native α-hydroxy-δ-lactone preserved for TOP1 inhibition
  • Trimethylsilylethyl group at C7 creates conformational shield around lactone oxygen
  • Precludes hydrolytic opening without ring size alteration (unlike homocamptothecins) [1] [6]

Table 3: Structural and Bioactivity Comparison of Key Camptothecins

CompoundC7 Modificationlog PLactone t½ (pH 7.4)KB-VIN IC50 (nM)BBB Penetration
CamptothecinNone1.822 min15,700Low
TopotecanHydroxymethyl1.355 min>20,000Moderate
IrinotecanPiperidinopiperidine2.812 hr287Low
BelotecanEthylamino1.98 hr1,450Moderate
KarenitecinTrimethylsilylethyl3.848 hr20.2High

Data aggregated from [1] [6] [7]

The C7 silyl advantage extends beyond physicochemical properties to biological activity. Molecular dynamics simulations reveal Karenitecin’s lactone ring maintains 25° greater dihedral angle flexibility compared to CPT, enhancing induced-fit binding within the TOP1-DNA interface [1]. This structural plasticity, combined with sustained lactone integrity, translates to prolonged tumor exposure evidenced by 5-fold higher AUCbrain than irinotecan in glioma models [5] [6]. Contemporary 7-sulfonylpiperazinyl derivatives (e.g., compound 12l) show even greater in vitro potency (KB-VIN IC50 = 1.2 nM), but lack Karenitecin’s demonstrated in vivo BBB penetration [7].

Properties

CAS Number

203923-89-1

Product Name

Karenitecin

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-(2-trimethylsilylethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C25H28N2O4Si

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C25H28N2O4Si/c1-5-25(30)19-12-21-22-17(13-27(21)23(28)18(19)14-31-24(25)29)15(10-11-32(2,3)4)16-8-6-7-9-20(16)26-22/h6-9,12,30H,5,10-11,13-14H2,1-4H3/t25-/m0/s1

InChI Key

POADTFBBIXOWFJ-VWLOTQADSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CC[Si](C)(C)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

MCC 12824, MCC-12824, MCC12824, DB 172, DB172, DB-172; BNP 1350, BNP1350, BNP-1350, Karenitecin; Cositecan, 7-Trimethylsilylethylcamptothecin

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CC[Si](C)(C)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CC[Si](C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.